2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide
Description
This compound features a 1,3-thiazole core substituted at position 4 with a 2-(4-fluorophenyl)-2-oxoethylsulfanyl group and an N-[(furan-2-yl)methyl]acetamide moiety.
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c19-13-5-3-12(4-6-13)16(22)11-26-18-21-14(10-25-18)8-17(23)20-9-15-2-1-7-24-15/h1-7,10H,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGMMRPBDCJRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives sharing core structural motifs (thiazole/thiadiazole rings, sulfanyl/sulfonyl linkages, and acetamide substituents). Key differences in substituents, electronic properties, and bioactivity are summarized below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Heterocycle Impact: Thiazole-based compounds (e.g., Target Compound, ) generally exhibit higher metabolic stability compared to thiadiazole () or triazole () derivatives due to reduced ring strain and oxidative susceptibility.
Substituent Effects: Fluorophenyl Groups: Present in all compared compounds, these groups enhance lipophilicity and π-π stacking interactions. The Target Compound’s single 4-fluorophenyl group balances lipophilicity (logP ~3.2) better than dual-fluorophenyl analogs (e.g., , logP ~3.8) . Sulfanyl vs. Heteroaromatic Substituents: The Target Compound’s furan-2-ylmethyl group may improve solubility relative to bulkier substituents (e.g., tert-butylphenyl in ) but could increase susceptibility to oxidative metabolism .
Synthetic Feasibility :
- Yields for thiazole/thiadiazole derivatives range from 60% () to unquantified but presumably lower for triazole analogs due to multi-step syntheses. The Target Compound’s synthesis likely requires optimized coupling steps to avoid side reactions at the sulfanyl site.
Hypothesized Bioactivity: Anti-inflammatory or antimicrobial activity is plausible for the Target Compound, as seen in structurally related sulfanyl-acetamides (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
